
4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a type of pyrimidine, which is a class of organic compounds that play a crucial role in the synthesis of DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation and dehydrogenation steps . In the case of 4′-thionucleosides, which are analogues of the canonical nucleosides required for nucleic acid synthesis, the process incorporates bioisosteric replacement of furanose oxygen with sulfur . This synthetic capability enables access to thio-ribo and thio-arabino pyrimidine nucleosides, alongside their 4′-sulfinyl derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines, including “this compound”, is crucial to their function. For instance, the incorporation of sulfur in place of furanose oxygen in 4′-thionucleosides represents an important chemotype within antiviral and anticancer research .Chemical Reactions Analysis
Pyrimidine derivatives play a significant role in DNA oxidation, which is associated with aging and the development of various diseases . The oxidative damage of DNA often involves nucleoside-derived radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.112 g/cm3, a boiling point of 196.822 °C at 760 mmHg, and a vapor pressure of 0.549mmHg at 25°C .Aplicaciones Científicas De Investigación
Methodological Improvements in Synthesis : Research has focused on improving the synthesis methods of this compound, such as using oxone for safe and effective oxidation, and achieving high yields (S. Hongbin, 2011).
Application in Proteomics : A study has demonstrated the use of a pyrimidine-based stable-isotope labeling reagent, derived from this compound, for quantitative analysis of proteins, showcasing its potential in proteomics research (Jing Zhang et al., 2007).
Green Metric Evaluation : The compound's derivatives have been synthesized with an emphasis on green metrics, such as atom economy and reaction mass efficiency, highlighting its role in environmentally conscious chemical synthesis (Rohidas Gilbile et al., 2017).
Antiviral Activity : Some derivatives of this compound have shown potential antiviral activity, specifically against orthopoxvirus, which may have implications for the development of new antiviral drugs (Xuesen Fan et al., 2006).
Mecanismo De Acción
While the specific mechanism of action for “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives often play a role in DNA synthesis and repair . For instance, thionucleosides, which incorporate bioisosteric replacement of furanose oxygen with sulfur, have been used in antiviral and anticancer research .
Direcciones Futuras
The future directions for “4-(Dimethoxymethyl)-2-(methylsulfonyl)pyrimidine” and similar compounds could involve further exploration of their potential applications in antiviral and anticancer research . For instance, the development of new structural chemotypes with significant chemotherapeutic activities is an ongoing area of research .
Propiedades
IUPAC Name |
4-(dimethoxymethyl)-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-13-7(14-2)6-4-5-9-8(10-6)15(3,11)12/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDAIGDHJAKXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

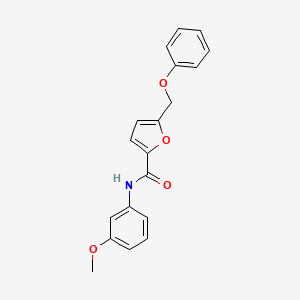
![4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2910151.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910153.png)
![4-chloro-2-{(E)-[(3,4-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2910154.png)
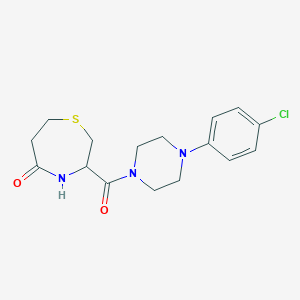
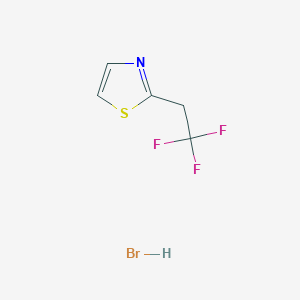

![1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2910160.png)
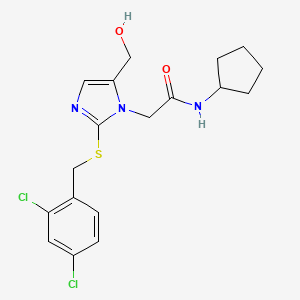

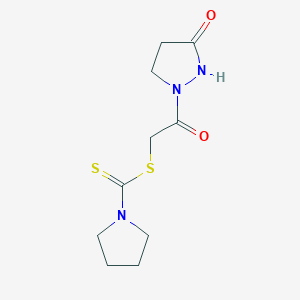
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2910165.png)
